4-Methylthiazole-2-carboxylic acid

概述

描述

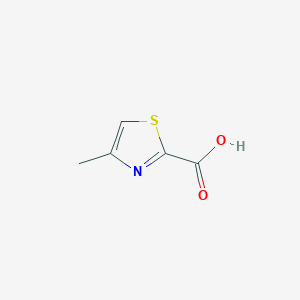

4-Methylthiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a carboxylic acid group at the 2-position and a methyl group at the 4-position. Thiazoles are known for their aromaticity, which is characterized by the delocalization of π-electrons.

作用机制

Target of Action

It is structurally similar to the adp adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, which is involved in the biosynthesis of the thiazole moiety of thiamin in eukaryotes .

Mode of Action

Given its structural similarity to the adp adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, it may interact with similar targets and pathways .

Biochemical Pathways

It may be involved in the biosynthesis of the thiazole moiety of thiamin, a vital cofactor for several enzymes involved in carbohydrate metabolism .

Result of Action

It has been suggested as a potential inhibitor targeting enoyl-acyl carrier protein reductase (inha) in mycobacterium tuberculosis, indicating it could be effective in treating sensitive as well as drug-resistant strains of mtb .

生化分析

Biochemical Properties

Thiazole derivatives, which include 4-Methylthiazole-2-carboxylic acid, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been reported to have various effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions: 4-Methylthiazole-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with acetic anhydride, followed by oxidation. Another method includes the cyclization of appropriate α-haloketones with thiourea, leading to the formation of the thiazole ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .

化学反应分析

Types of Reactions: 4-Methylthiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

科学研究应用

Antidiabetic Properties

Recent studies have indicated that thiazole derivatives, including 4-MTCA, demonstrate potential in managing diabetes mellitus. A notable study focused on a derivative of 4-MTCA, specifically 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), which exhibited significant anti-hyperglycemic effects in diabetic animal models. The administration of NDTD resulted in reduced serum glucose levels and improved insulin sensitivity, alongside a favorable lipid profile by decreasing triglycerides and cholesterol levels .

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of 4-MTCA have been highlighted in research demonstrating its ability to reduce oxidative stress markers in diabetic rats. The compound enhanced the levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels, indicating its protective role against oxidative damage .

Plant Growth Promotion

Thiazole compounds are known for their role in plant growth regulation. 4-MTCA has been explored for its potential as a plant growth promoter due to its involvement in various metabolic pathways. Its application in agricultural settings has shown promise in enhancing crop yields and improving resistance to environmental stressors.

Enzyme Substrates

Research indicates that 4-MTCA is involved in biochemical pathways as a substrate for specific enzymes. For example, studies have suggested that it may play a role in the synthesis of thiamine (Vitamin B1) through its conversion by certain enzymes, although the exact enzymatic pathways remain to be fully elucidated .

Data Table: Summary of Applications

相似化合物的比较

- 2-Methylthiazole-4-carboxylic acid

- 4-Phenylthiazole-5-carboxylic acid

- 2-Aminothiazole-4-carboxylic acid

Comparison: 4-Methylthiazole-2-carboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which influence its reactivity and biological activity.

生物活性

4-Methylthiazole-2-carboxylic acid (MTC) is an organic compound notable for its diverse biological activities, primarily attributed to its thiazole ring structure, which includes both a methyl group and a carboxylic acid functional group. This compound has garnered attention for its potential applications in various fields, including biochemistry and pharmacology.

- Molecular Formula : C₅H₅NO₂S

- Molecular Weight : Approximately 143.16 g/mol

- Appearance : White to light yellow solid

- Melting Point : Ranges from 144 °C to 163 °C

Role in Thiamine Biosynthesis

MTC is recognized as a precursor in the biosynthesis of thiamine (vitamin B1), where it plays a crucial role in enzymatic processes. Specifically, it is involved in the reaction catalyzed by the enzyme thiazole synthase (THI4) which converts NAD+, glycine, and sulfur into thiamine precursors. This pathway is essential for cellular metabolism and energy production in organisms, particularly in Escherichia coli .

Comparative Analysis of Related Compounds

The biological activity of MTC can be compared with similar thiazole derivatives. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylthiazole-4-carboxylic Acid | C₅H₅NO₂S | Similar carboxylic structure; different position of methyl group. |

| 5-(β-Hydroxyethyl)-4-methylthiazole-2-carboxylic Acid | C₇H₉NO₃S | Contains additional hydroxyl and ethyl groups; potential for different biological activity. |

| 4-Methylthiazole | C₄H₅NS | Lacks carboxylic acid group; simpler structure with distinct properties. |

Case Studies and Research Findings

-

Insulin Sensitivity and Hyperlipidemia :

A study investigated the effects of a derivative of MTC on insulin sensitivity and lipid profiles in diabetic models. The compound showed significant improvements in serum glucose levels, lipid profiles, and markers of oxidative stress after administration over four weeks . Histopathological examinations indicated restoration of pancreatic morphology, suggesting protective effects against diabetic complications. -

Antioxidant Activity :

Another study highlighted the antioxidant properties of thiazole derivatives similar to MTC, demonstrating their ability to scavenge free radicals and reduce oxidative stress markers in various biological systems . These findings support the potential use of MTC in therapeutic applications targeting oxidative stress-related conditions. -

Enzymatic Interactions :

Research has shown that MTC interacts with enzymes involved in thiamine biosynthesis, indicating its significance in metabolic pathways essential for cellular function . This interaction underlines the compound's importance not only as a precursor but also as a potential modulator of enzymatic activity.

属性

IUPAC Name |

4-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGDWDFLILPTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626266 | |

| Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14542-16-6 | |

| Record name | 4-Methyl-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14542-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the enzyme Thi4 contribute to the formation of 4-Methylthiazole-2-carboxylic acid?

A: Thi4, a thiazole synthase found in Saccharomyces cerevisiae, plays a crucial role in the biosynthesis of the thiazole moiety of thiamin . Studies utilizing partially active mutants of Thi4 (C204A and H200N) have shed light on the early steps of this process. These mutants catalyze the conversion of NAD to ADP-ribose, which is further transformed into ADP-ribulose . In the presence of glycine, these mutants facilitate the formation of an advanced intermediate, ultimately leading to the synthesis of this compound as part of the adenylated intermediate.

Q2: What is known about the structure of Thi4 and its interaction with this compound?

A: The crystal structure of Thi4 reveals that it exists as an octamer, with each monomer containing a tightly bound adenosine diphospho-5-(β-ethyl)-4-methylthiazole-2-carboxylic acid molecule at its active site . This structure not only confirms NAD as the likely precursor but also provides the first structural insights into how this enzyme facilitates thiamin thiazole biosynthesis in eukaryotes.

Q3: What happens after the formation of the adenylated this compound derivative?

A: While the adenylated this compound derivative represents a significant step in thiamin biosynthesis, the subsequent steps are not fully understood. Research indicates that this compound is not directly utilized by the enzyme THI6, which catalyzes the final stages of thiamin phosphate synthesis . This suggests the existence of an unidentified enzyme responsible for converting the Thi4 product into a suitable substrate for THI6.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。